Cas no 1803856-91-8 (Ethyl 6-iodo-4-(trifluoromethyl)picolinate)

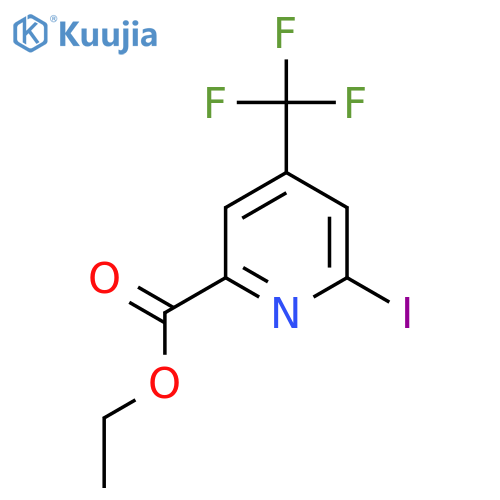

1803856-91-8 structure

商品名:Ethyl 6-iodo-4-(trifluoromethyl)picolinate

CAS番号:1803856-91-8

MF:C9H7F3INO2

メガワット:345.057065248489

CID:4907044

Ethyl 6-iodo-4-(trifluoromethyl)picolinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 6-iodo-4-(trifluoromethyl)picolinate

-

- インチ: 1S/C9H7F3INO2/c1-2-16-8(15)6-3-5(9(10,11)12)4-7(13)14-6/h3-4H,2H2,1H3

- InChIKey: OTFGDMUXNMEWRE-UHFFFAOYSA-N

- ほほえんだ: IC1=CC(C(F)(F)F)=CC(C(=O)OCC)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 260

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 3

Ethyl 6-iodo-4-(trifluoromethyl)picolinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029004277-1g |

Ethyl 6-iodo-4-(trifluoromethyl)picolinate |

1803856-91-8 | 95% | 1g |

$3,010.80 | 2022-04-02 | |

| Alichem | A029004277-500mg |

Ethyl 6-iodo-4-(trifluoromethyl)picolinate |

1803856-91-8 | 95% | 500mg |

$1,802.95 | 2022-04-02 | |

| Alichem | A029004277-250mg |

Ethyl 6-iodo-4-(trifluoromethyl)picolinate |

1803856-91-8 | 95% | 250mg |

$1,009.40 | 2022-04-02 |

Ethyl 6-iodo-4-(trifluoromethyl)picolinate 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1803856-91-8 (Ethyl 6-iodo-4-(trifluoromethyl)picolinate) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬